molecular formula C7H14Cl2N4O B2511238 [(2S,5R)-5-(1H-1,2,4-Triazol-5-yl)oxolan-2-yl]methanamine;dihydrochloride CAS No. 2243510-35-0

[(2S,5R)-5-(1H-1,2,4-Triazol-5-yl)oxolan-2-yl]methanamine;dihydrochloride

Cat. No.: B2511238
CAS No.: 2243510-35-0
M. Wt: 241.12
InChI Key: WIOCOOOHXMBQGB-KXSOTYCDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a dihydrochloride salt featuring a stereospecific oxolane (tetrahydrofuran) ring substituted at the 5-position with a 1H-1,2,4-triazol-5-yl group and a methanamine moiety at the 2-position. Its stereochemistry (2S,5R) confers distinct physicochemical and biological properties, making it relevant for pharmaceutical and agrochemical research.

Properties

IUPAC Name

[(2S,5R)-5-(1H-1,2,4-triazol-5-yl)oxolan-2-yl]methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O.2ClH/c8-3-5-1-2-6(12-5)7-9-4-10-11-7;;/h4-6H,1-3,8H2,(H,9,10,11);2*1H/t5-,6+;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOCOOOHXMBQGB-KXSOTYCDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CN)C2=NC=NN2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](O[C@@H]1CN)C2=NC=NN2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,5R)-5-(1H-1,2,4-Triazol-5-yl)oxolan-2-yl]methanamine typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions.

    Attachment to the Oxolane Ring: The triazole ring is then attached to an oxolane ring through a nucleophilic substitution reaction.

    Introduction of the Methanamine Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the triazole ring into a more saturated form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include oxo derivatives, reduced triazole compounds, and substituted oxolane derivatives.

Scientific Research Applications

Chemistry

In chemistry, [(2S,5R)-5-(1H-1,2,4-Triazol-5-yl)oxolan-2-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding biological pathways.

Medicine

In medicine, [(2S,5R)-5-(1H-1,2,4-Triazol-5-yl)oxolan-2-yl]methanamine is investigated for its potential therapeutic applications. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of [(2S,5R)-5-(1H-1,2,4-Triazol-5-yl)oxolan-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, modulating their activity. The oxolane ring provides structural rigidity, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Structural Analogues

The compound is compared to structurally related triazole- and oxolane-containing derivatives (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Applications/Notes References
[(2S,5R)-5-(1H-1,2,4-Triazol-5-yl)oxolan-2-yl]methanamine dihydrochloride (Target Compound) C₈H₁₆Cl₂N₄O 255.1 (2S,5R) stereochemistry; triazole at C5; dihydrochloride Potential antiviral/antifungal applications
rac-[(2R,5S)-5-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methanamine dihydrochloride C₁₀H₁₇Cl₂N₅O 306.2 Cyclopropyl-substituted triazole; racemic mixture Agrochemical research
[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride C₆H₁₄Cl₂N₄ 213.1 Isopropyl-substituted triazole; simpler backbone Intermediate in small-molecule synthesis
[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride C₁₀H₁₂ClN₄O 238.7 Aromatic (methoxyphenyl) substitution Antimicrobial agent candidate
5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride C₈H₁₆Cl₂N₄O 263.1 Pyrrolidine ring; methyl-triazole Neurological disorder drug development

Physicochemical and Functional Differences

Stereochemistry : The (2S,5R) configuration of the target compound distinguishes it from racemic mixtures (e.g., rac-[(2R,5S)-...] in ), which may exhibit reduced enantioselectivity in biological systems .

Salt Form : Dihydrochloride salts (e.g., target compound and ) generally improve aqueous solubility compared to free bases, critical for in vivo bioavailability .

Biological Activity

The compound [(2S,5R)-5-(1H-1,2,4-Triazol-5-yl)oxolan-2-yl]methanamine; dihydrochloride is a triazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical formula and properties:

  • Molecular Formula : C10H18Cl2N4O
  • Molecular Weight : 281.18 g/mol
  • CAS Number : 2219407-26-6

The structural formula indicates the presence of a triazole ring and an oxolane moiety, both of which are significant for its biological interactions.

  • Antimicrobial Activity : Research indicates that triazole compounds exhibit antifungal properties by inhibiting the enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungi. This mechanism is similar to that of established antifungal agents like fluconazole.
  • Anticancer Properties : Triazole derivatives have shown promise in oncology as they can inhibit various cancer cell lines. The compound's ability to interfere with cellular signaling pathways may contribute to its anticancer effects.
  • Neuroprotective Effects : Some studies suggest that triazole-containing compounds may provide neuroprotection by modulating neurotransmitter systems and reducing oxidative stress.

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal activity of various triazole derivatives against Candida albicans. The results demonstrated that the compound significantly inhibited fungal growth at low concentrations, showcasing its potential as an antifungal agent .

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines revealed that the compound induced apoptosis and inhibited cell proliferation. The mechanism was linked to the downregulation of cyclin D1 and upregulation of p53, suggesting a pathway for potential therapeutic use in cancer treatment .

Comparative Analysis of Biological Activities

Activity Type Compound Efficacy Mechanism
Antifungal[(2S,5R)-5-(1H-1,2,4-Triazol-5-yl)oxolan-2-yl]methanamine; dihydrochlorideModerate to HighInhibition of ergosterol biosynthesis
Anticancer[(2S,5R)-5-(1H-1,2,4-Triazol-5-yl)oxolan-2-yl]methanamine; dihydrochlorideHighInduction of apoptosis via cyclin D1 and p53 modulation
Neuroprotective[(2S,5R)-5-(1H-1,2,4-Triazol-5-yl)oxolan-2-yl]methanamine; dihydrochloridePotentially EffectiveModulation of neurotransmitter systems

Safety and Toxicology

While the compound shows promising biological activities, safety assessments are critical. Preliminary toxicity studies indicate that it may cause skin irritation and acute toxicity if ingested . Further research is necessary to evaluate long-term effects and establish safe dosage levels.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.